Aureothricin Exhibits Moderate Integrin αvβ3 Inhibition Compared to Potent Thiolutin
Aureothricin demonstrates a quantifiable difference in its ability to inhibit the adhesion of human umbilical vein endothelial cells (HUVECs) to vitronectin via the integrin αvβ3 receptor, a key step in tumor-induced angiogenesis. In a direct comparison, the IC50 of aureothricin is 1.1 µM, whereas the closely related analog thiolutin exhibits greater potency with an IC50 of 0.83 µM in the same assay system [1].
| Evidence Dimension | Inhibition of HUVEC adhesion to vitronectin (integrin αvβ3 antagonism) |
|---|---|
| Target Compound Data | IC50 = 1.1 µM |
| Comparator Or Baseline | Thiolutin: IC50 = 0.83 µM |
| Quantified Difference | Aureothricin is approximately 1.33-fold less potent than thiolutin in this assay. |
| Conditions | Cell-based adhesion assay using HUVECs and vitronectin-coated plates. |
Why This Matters
This precise potency differential enables selection of a less potent probe for mechanistic studies requiring partial or more nuanced inhibition of the angiogenesis pathway compared to the more potent thiolutin.
- [1] Minamiguchi, K., et al. (2001). Thiolutin, an inhibitor of HUVEC adhesion to vitronectin, reduces paxillin in HUVECs and suppresses tumor cell-induced angiogenesis. International Journal of Cancer, 93(3), 307-316. View Source
